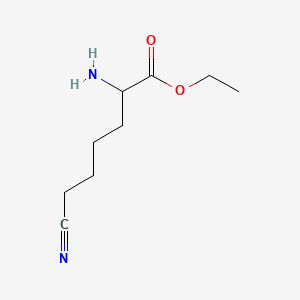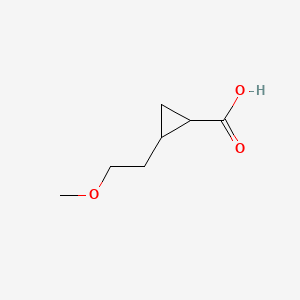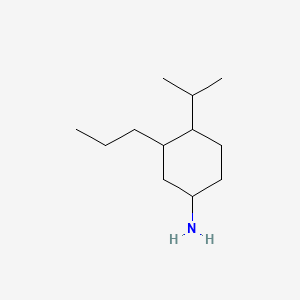
Ethyl 2-amino-6-cyanohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-6-cyanohexanoate is an organic compound with the molecular formula C9H16N2O2 It is a derivative of hexanoic acid, featuring an amino group at the second position and a cyano group at the sixth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-6-cyanohexanoate typically involves the cyanoacetylation of amines. One common method is the reaction of ethyl cyanoacetate with a suitable amine under solvent-free conditions at elevated temperatures. For instance, the reaction can be carried out by stirring ethyl cyanoacetate with the amine at 70°C for several hours, followed by cooling to room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-amino-6-cyanohexanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halides.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to primary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
Ethyl 2-amino-6-cyanohexanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of specialty chemicals and intermediates for organic synthesis.
Mécanisme D'action
The mechanism of action of Ethyl 2-amino-6-cyanohexanoate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target.
Comparaison Avec Des Composés Similaires
Ethyl 6-cyanohexanoate: Lacks the amino group, making it less versatile in certain reactions.
2-Amino-6-cyanohexanoic acid: The carboxylic acid derivative, which may have different solubility and reactivity.
N-Cyanoacetamides: Share the cyano group but differ in the rest of the structure, leading to varied applications and reactivity.
Uniqueness: Ethyl 2-amino-6-cyanohexanoate is unique due to the presence of both amino and cyano groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for multiple functionalization possibilities, making it a valuable compound in synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C9H16N2O2 |
|---|---|
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
ethyl 2-amino-6-cyanohexanoate |
InChI |
InChI=1S/C9H16N2O2/c1-2-13-9(12)8(11)6-4-3-5-7-10/h8H,2-6,11H2,1H3 |
Clé InChI |
UNHCWXGMBYVHSB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCCCC#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[1-(Bromomethyl)cyclopropyl]methyl}morpholinehydrobromide](/img/structure/B15312257.png)

![tert-Butyl (((3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate hydrochloride](/img/structure/B15312276.png)



![Tert-butyl 4-ethynyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15312307.png)

![1-[4-(Methylamino)piperidin-1-yl]propan-1-onedihydrochloride](/img/structure/B15312316.png)


![1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanaminehydrochloride](/img/structure/B15312330.png)


